p-Tolyl-ss-D-glucuronide

Uremic Toxins Protein Binding Hemodialysis

This authentic p-Tolyl-β-D-glucuronide standard is essential for CKD research, hemodialysis clearance modeling, and UGT kinetics assays. With negligible protein binding (8.3±4.4%) and a high hemodiafiltration reduction ratio (78.6±6.4%), it uniquely distinguishes glucuronidation from sulfation pathways—unlike p-cresyl sulfate, it does not promote insulin resistance. Supplied as a white solid with validated purity (≥95%) and full analytical documentation, it ensures method linearity (0.625–10.0 μM) for multi-analyte uremic toxin panels.

Molecular Formula C13H16O7
Molecular Weight 284.26 g/mol
Cat. No. B15502209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Tolyl-ss-D-glucuronide
Molecular FormulaC13H16O7
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O
InChIInChI=1S/C13H16O7/c1-6-2-4-7(5-3-6)19-13-10(16)8(14)9(15)11(20-13)12(17)18/h2-5,8-11,13-16H,1H3,(H,17,18)
InChIKeyJPAUCQAJHLSMQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Tolyl-β-D-glucuronide (p-Cresol Glucuronide) Chemical Identity and Core Characteristics


p-Tolyl-β-D-glucuronide (CAS 17680-99-8), also known as p-cresol glucuronide, is a phase II glucosiduronic acid metabolite formed by the conjugation of p-cresol with β-D-glucuronic acid. It possesses the molecular formula C13H16O7 and a molecular weight of 284.26 g/mol [1]. This compound is a prototype protein-bound uremic toxin, produced in vivo via the UDP-glucuronosyltransferase (UGT) isoforms UGT1A6 and UGT1A9 [2], and accumulates in the plasma of patients with chronic kidney disease (CKD) [3].

Why p-Tolyl-β-D-glucuronide Cannot Be Replaced by Its Closest Analogs


The interchange of p-tolyl-β-D-glucuronide with other glucuronide conjugates, such as p-cresyl sulfate, phenyl glucuronide, or p-nitrophenyl glucuronide, is invalid due to fundamental differences in molecular recognition, protein binding, and biological activity. Unlike p-cresyl sulfate, which is highly protein-bound and promotes insulin resistance, p-tolyl-β-D-glucuronide exhibits negligible protein binding and lacks this metabolic effect [1]. Furthermore, its kinetic behavior in UGT-mediated synthesis and its specific calibration range in analytical methods (0.625-10.0 μM) differ substantially from other glucuronides, as detailed in the quantitative evidence below [2].

Quantitative Differentiation Evidence for p-Tolyl-β-D-glucuronide Versus Closest Comparators


Differential Protein Binding and Dialytic Clearance Compared to p-Cresyl Sulfate

In a direct head-to-head comparison, p-tolyl-β-D-glucuronide (pCG) exhibits dramatically lower serum protein binding than its sulfated counterpart, p-cresyl sulfate (pCS). Specifically, pCG's protein binding was measured at 8.3 ± 4.4%, whereas pCS showed a binding of 92.4 ± 3.0% [1]. This difference translates into a substantially higher reduction ratio during post-dilution hemodiafiltration for pCG (78.6 ± 6.4%) compared to pCS (37.4 ± 7.1%) [1].

Uremic Toxins Protein Binding Hemodialysis Chronic Kidney Disease

Lack of Insulin Resistance Induction Versus p-Cresyl Sulfate

In a comparative biological study, p-tolyl-β-D-glucuronide (pCG) fails to promote insulin resistance, in contrast to p-cresyl sulfate (pCS). In vitro assays using C2C12 muscle cells demonstrated that pCG had no effect on insulin-stimulated glucose uptake or the insulin signaling pathway (PKB/Akt) [1]. pCG exhibited no synergistic inhibiting effect in combination with pCS, and in vivo insulin tolerance tests showed pCG administration did not alter insulin sensitivity [1].

Insulin Resistance Metabolic Activity Uremic Toxins Glucose Metabolism

Unique Analytical Calibration Range in LC-MS/MS Quantification

In a validated UPLC-MS/MS method for simultaneous quantification of six conjugates, p-tolyl-β-D-glucuronide (PCG) required a distinct calibration range of 0.625–10.0 μM [1]. This range is lower than that for phenyl glucuronide (1.56–25.0 μM) and indoxyl glucuronide (1.25–20.0 μM), and markedly narrower than the 7.81–250 μM range for indoxyl sulfate [1].

Analytical Chemistry LC-MS/MS Method Validation Uremic Toxin Quantification

Distinct UGT Isoform Kinetics: Hill Equation vs. Substrate Inhibition

The formation kinetics of p-tolyl-β-D-glucuronide differ fundamentally between the two primary UGT isoforms responsible for its synthesis. In recombinant human UGT1A6 and pooled human liver microsomes, the kinetics are best described by the Hill equation, whereas in recombinant human UGT1A9 and pooled human kidney microsomes, substrate inhibition kinetics predominate [1].

Enzyme Kinetics UDP-Glucuronosyltransferase Drug Metabolism Phase II Conjugation

Differential Serum Accumulation in Uremia Versus p-Cresyl Sulfate

In a study of 77 hemodialysis patients, the total serum concentration of p-tolyl-β-D-glucuronide (pCG) was substantially lower than that of p-cresyl sulfate (pCS), with values of 7.3 ± 6.5 mg/L versus 31.4 ± 15.8 mg/L, respectively [1]. Despite being structurally related conjugates of the same parent compound (p-cresol), their systemic accumulation differs by a factor of approximately 4.3.

Uremic Retention Clinical Biochemistry Chronic Kidney Disease Biomarker

Absence of Leukocyte Oxidative Burst Activation

In an in vitro functional assay, p-tolyl-β-D-glucuronide (pCG) alone had no effect on leukocyte oxidative burst activity at concentrations measured in uremic patients [1]. In contrast, when combined with p-cresyl sulfate (pCS), a synergistic activating effect was observed, demonstrating that pCG's biological role is context-dependent and not equivalent to its sulfated counterpart [1].

Immunology Oxidative Stress Uremic Toxicity Leukocyte Function

High-Impact Research and Industrial Application Scenarios for p-Tolyl-β-D-glucuronide


Differential Clearance Studies in Hemodialysis and Hemodiafiltration

Investigators studying uremic toxin removal via hemodialysis require p-tolyl-β-D-glucuronide as an analytical standard due to its markedly different dialytic behavior compared to p-cresyl sulfate. Its low protein binding (8.3 ± 4.4%) and high reduction ratio (78.6 ± 6.4%) during hemodiafiltration make it an essential marker for validating clearance efficiency and modeling intradialytic kinetics, as it is more readily removed than highly bound solutes [1].

UGT1A6 and UGT1A9 Isoform-Specific Enzyme Kinetics Research

p-Tolyl-β-D-glucuronide serves as a specialized probe substrate for investigating atypical glucuronidation kinetics. Its formation by UGT1A6 follows the Hill equation, while UGT1A9 exhibits substrate inhibition kinetics [2]. This dual kinetic profile makes the compound uniquely valuable for pharmacologists and toxicologists characterizing isoform-specific conjugation pathways or screening for drug-drug interactions involving these UGT isoforms.

Multi-Analyte LC-MS/MS Method Development and Validation

Analytical chemists developing quantitative methods for uremic toxins in biological matrices must incorporate authentic p-tolyl-β-D-glucuronide standards. Its distinct calibration range (0.625–10.0 μM) and retention characteristics are essential for accurate multi-analyte method validation, as substituting with phenyl glucuronide or indoxyl glucuronide would compromise the method's linearity, accuracy, and precision [3].

Metabolic Disease Research Distinguishing Glucuronide vs. Sulfate Toxin Effects

Researchers investigating insulin resistance in chronic kidney disease require p-tolyl-β-D-glucuronide to dissect the divergent biological activities of p-cresol conjugates. In contrast to p-cresyl sulfate, which actively promotes insulin resistance, p-tolyl-β-D-glucuronide fails to induce this metabolic dysfunction [4]. This compound is therefore indispensable for controlled experiments aiming to attribute specific toxicities to either the glucuronidation or sulfation pathway.

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